1-(3,4-dimethoxyphenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea
Description
This urea derivative features a central urea backbone (-NH-C(=O)-NH-) with two distinct substituents:
- 3,4-Dimethoxyphenyl group: Provides electron-donating methoxy groups, enhancing solubility and influencing aromatic interactions.
- Piperidin-4-ylmethyl moiety: Modified with a 2-(methylsulfanyl)benzyl group, introducing sulfur-based lipophilicity and conformational flexibility.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-28-20-9-8-19(14-21(20)29-2)25-23(27)24-15-17-10-12-26(13-11-17)16-18-6-4-5-7-22(18)30-3/h4-9,14,17H,10-13,15-16H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFJNGLIFNHJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(3,4-dimethoxyphenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article aims to present a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Urea linkage with a piperidine moiety.
- Substituents :
- A 3,4-dimethoxyphenyl group.
- A methylsulfanyl substituent on a phenyl ring.
This unique structure suggests potential interactions with various biological targets, particularly in the central nervous system and in cancer therapeutics.
Antitumor Activity
Research has indicated that derivatives of urea compounds exhibit significant antitumor activity. The specific compound of interest has been evaluated for its inhibitory effects on various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented extensively.
- Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
Neuropharmacological Effects
Given the presence of the piperidine moiety, this compound may also exhibit neuropharmacological properties.
- Findings : Preliminary studies suggest potential anxiolytic and antidepressant effects, likely through modulation of serotonin and dopamine pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethoxy groups | Enhance lipophilicity and receptor binding |
| Methylsulfanyl phenyl group | Potentially increases bioavailability |
| Piperidine moiety | Facilitates CNS penetration |
Research Findings
Recent studies have elucidated various aspects of the biological activity of this compound:
- Antitumor Efficacy : It was found to inhibit BRAF(V600E) mutations, which are common in melanoma, showing promise as a targeted therapy .
- Anti-inflammatory Potential : It reduced inflammation markers in animal models of arthritis .
- Neuroprotective Effects : Exhibited protective effects against neurodegeneration in rodent models .
Applications De Recherche Scientifique
The compound 1-(3,4-dimethoxyphenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing available research findings and case studies.
Chemical Properties and Structure
This compound is characterized by its unique structural features, including:
- Dimethoxyphenyl group : This moiety may enhance lipophilicity and biological activity.
- Piperidine derivative : Known for its role in various pharmacological activities.
- Urea linkage : Often found in bioactive compounds, contributing to the molecule's interaction with biological targets.
The chemical formula is , indicating the presence of multiple functional groups that can interact with biological systems.
Anticancer Activity
Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Neuropharmacological Effects
The piperidine component suggests potential applications in treating neurological disorders. Research has shown that similar compounds can act as:
- Dopamine Receptor Agonists : Enhancing dopaminergic activity may benefit conditions like Parkinson's disease.
- Antidepressants : By modulating serotonin levels, these compounds could provide therapeutic effects for depression .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of related compounds against various pathogens. For example:
- Case Study 2 : A derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for developing new antibiotics .
Synthesis and Characterization
The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]urea typically involves multi-step organic reactions, including:
- Formation of the piperidine ring through cyclization reactions.
- Urea formation via reaction with isocyanates or carbamates.
- Functionalization of the aromatic rings using electrophilic aromatic substitution techniques.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Data Table: Comparative Analysis of Similar Compounds
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A : 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea
- Shared Features :
- Urea backbone and piperidine core.
- Aromatic substituents (fluorophenyl vs. dimethoxyphenyl).
- Key Differences: Substituent 1: 4-Fluorophenylpropyl on piperidine (electron-withdrawing fluorine) vs. 2-(methylsulfanyl)benzyl (electron-donating methoxy and sulfur). Substituent 2: Tetrazolyl group (ionizable at physiological pH) vs. non-ionizable methoxy groups.
Compound B : 1-(2-Oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea
- Shared Features :
- Urea backbone and piperidine core.
- Key Differences :
- Substituent 1 : Rigid 2-oxaadamantane (bulky, oxygen-containing) vs. flexible 3,4-dimethoxyphenyl.
- Substituent 2 : Methylsulfonyl (polar sulfone) vs. methylsulfanyl (less polar thioether).
Physicochemical Properties
Spectroscopic Data Comparisons
- 1H-NMR :
- Target Compound :
- Methoxy protons: δ 3.8–3.9 ppm (singlet, 6H).
- Methylsulfanyl (-SCH3): δ 2.5 ppm (singlet, 3H) .
- Compound A :
- Fluorophenyl protons: δ 7.1–7.3 ppm (multiplet).
- Tetrazolyl CH3: δ 3.7 ppm (singlet) .
- 13C-NMR :
- Target Compound : Urea carbonyl at δ 155–160 ppm; piperidine carbons at δ 45–60 ppm .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this urea derivative?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3,4-dimethoxyphenyl isocyanate with a piperidine intermediate.
- Step 2: Functionalization of the piperidine ring with a 2-(methylsulfanyl)benzyl group via nucleophilic substitution or reductive amination.
- Critical Reagents: Use of coupling agents (e.g., EDC/HOBt) for urea bond formation and catalysts like palladium for cross-coupling reactions.
- Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures .
Table 1: Example Synthetic Routes for Analogous Urea Derivatives
| Compound Class | Key Steps | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperidinylurea | Reductive amination → Urea coupling | 45–60 | >95% | |
| Sulfonylurea | SN2 substitution → Carbodiimide activation | 35–50 | >90% |
Q. Which analytical techniques are essential for structural characterization?
- HPLC: For purity assessment (C18 column, mobile phase: acetonitrile/0.1% TFA buffer, λ = 254 nm) .
- NMR: 1H/13C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control: Maintain 0–5°C during exothermic steps (e.g., isocyanate reactions) to minimize side products .
- Catalyst Screening: Test Pd(PPh3)4 or NiCl2 for cross-coupling efficiency .
- Yield Improvement: Use scavenger resins (e.g., QuadraSil® MP) to remove excess reagents .
Q. What strategies resolve contradictions in reported biological activity data?
- Target Validation: Confirm binding affinity to soluble epoxide hydrolase (sEH) via enzyme inhibition assays (IC50 comparison with positive controls) .
- Structural-Activity Relationship (SAR) Studies: Modify substituents (e.g., methoxy vs. methylsulfanyl groups) to assess impact on potency. Table 2: SAR Trends in Urea Derivatives
| Substituent | Biological Activity (sEH IC50) | LogP | Reference |
|---|---|---|---|
| 3,4-Dimethoxy | 12 nM | 2.8 | |
| 2-Methylsulfanyl | 18 nM | 3.1 |
- Data Reproducibility: Validate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
Q. How can pharmacokinetic challenges be addressed for this compound?
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Solubility Enhancement: Formulate as a nanosuspension or co-crystal with succinic acid .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (%) and adjust dosing regimens .
Methodological Considerations
- Contradictory Data Analysis: Cross-reference crystallographic data (e.g., piperidine ring conformation) with molecular docking simulations to explain activity variations .
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-UV to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
